REACTION_CXSMILES
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COC1C=C(OC)C=CC=1C[NH:6][C:7]1[CH:16]=[N:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([CH3:17])[CH:13]=2)[N:8]=1.[C:24]([OH:30])([C:26]([F:29])([F:28])[F:27])=[O:25]>C(Cl)Cl>[F:27][C:26]([F:29])([F:28])[C:24]([OH:30])=[O:25].[CH3:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([NH2:6])[CH:16]=[N:15]2 |f:3.4|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Solvents were removed on the rotary evaporator
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Type
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ADDITION
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Details
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Saturated aqueous Na2CO3 (200 mL) was added to the red residue, which
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Type
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CUSTOM
|
Details
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then precipitated a tan solid
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Type
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EXTRACTION
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Details
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The mixture was extracted extensively with DCM
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
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dried under vacuum
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Name
|
|
Type
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product
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Smiles
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FC(C(=O)O)(F)F.CC=1C=C2N=CC(=NC2=CC1)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.343 mmol | |
AMOUNT: MASS | 640 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |